Palonosetron-3-ene

Description

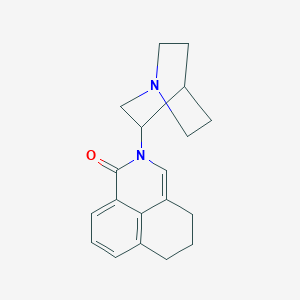

Structure

3D Structure

Properties

Molecular Formula |

C19H22N2O |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one |

InChI |

InChI=1S/C19H22N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,11,13,17H,1,3,5,7-10,12H2 |

InChI Key |

DIDFYSQVOPVZQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Palonosetron 3 Ene

Total Synthesis Approaches to Palonosetron-3-ene and its Stereoisomers

Stereochemistry is paramount in the synthesis of palonosetron (B1662849), which is utilized as a single (S,S)-stereoisomer uni.luuni.lu. The (3S)-configuration at the quinuclidine (B89598) moiety of this compound is critical and is typically established early in the synthetic route. Chiral starting materials, such as (S)-3-aminoquinuclidine, are frequently employed to introduce and maintain this desired stereochemistry mims.comwikipedia.orgwikipedia.org. The subsequent chemical transformations leading to this compound are designed to preserve this chirality. The "3-ene" unsaturation within the benz[de]isoquinoline ring system of this compound is eventually saturated to form palonosetron, which introduces an additional stereocenter at the 3a position, resulting in the (3aS,3S) configuration of the final drug wikidata.orgwikipedia.orguni.lunih.gov.

Significant efforts have been dedicated to optimizing the conversion of this compound to palonosetron, particularly the hydrogenation step. An improved process for the preparation of high-purity palonosetron hydrochloride involves the catalytic hydrogenation of 2-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one hydrochloride (this compound hydrochloride, referred to as Formula-VI) wikidata.org.

Key optimized reaction conditions include:

Solvent: Methanol wikidata.org.

Catalyst: 10% Palladium on carbon (Pd/C) wikidata.org.

Hydrogen Pressure: 50 psi wikidata.org.

Temperature: Room temperature wikidata.org.

Reaction Time: Approximately 24 hours wikidata.org.

Stereoselective and Diastereoselective Synthesis of Key Intermediates

Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship Studies

While this compound itself serves primarily as a synthetic intermediate, its structure presents opportunities for the synthesis of derivatives and analogues. Such modifications are often explored to understand structure-activity relationships (SAR) or to develop new chemical entities with altered properties.

The quinuclidine moiety of this compound contains a tertiary amine nitrogen, which is a common site for chemical modifications. An example of such a derivative is this compound N-Oxide (CAS 1021456-82-5), which is formed by the oxidation of the nitrogen atom in the quinuclidine ring nih.govuni.lunih.govncats.ioclearsynth.com. The existence of this N-oxide derivative demonstrates that the quinuclidine nitrogen is amenable to functionalization, which could lead to a range of analogues with potentially different pharmacokinetic or pharmacodynamic profiles.

The benz[de]isoquinoline ring system of this compound is characterized by its unsaturation. The most significant chemical transformation involving this part of the molecule is its reduction to the fully saturated 3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one system found in palonosetron wikidata.org. This reduction step is crucial for the formation of the active drug. Beyond this, synthetic routes to the broader palonosetron core allow for the introduction of various substituents on the aromatic rings or alterations to the saturation state, which could lead to a variety of analogues. The inherent flexibility in constructing this polycyclic system enables the exploration of modifications that might influence binding affinity, metabolic stability, or other pharmacological properties.

Synthesis of N-Oxide and Halogenated Derivatives of this compound

N-Oxide Derivatives: The N-oxide derivative of this compound, specifically this compound N-Oxide (CAS No. 1021456-82-5, PubChem CID 15993856), is a well-characterized compound and is also known as Palonosetron USP Related Compound B. lgcstandards.comsynzeal.comallmpus.comclearsynth.com The formation of N-oxide derivatives typically occurs through the oxidation of the tertiary amine nitrogen, a common metabolic or degradation pathway for nitrogen-containing pharmaceuticals. While explicit synthetic methods for the conversion of this compound directly to its N-oxide derivative are not extensively detailed in the provided search results, the compound's availability as a reference standard implies established synthetic routes for its preparation. In the broader context of Palonosetron, N-oxide derivatives are recognized as metabolites and degradation products, suggesting that similar oxidative processes could lead to the formation of this compound N-Oxide. wikipedia.orggoogle.comresearchgate.net

Halogenated Derivatives: Information concerning the synthesis of covalently halogenated derivatives of this compound, where a halogen atom is directly bonded to the molecular skeleton, is not explicitly available in the reviewed literature. This compound is frequently encountered and supplied as its hydrochloride salt (this compound Hydrochloride, CAS No. 135729-55-4). chemicalbook.comallmpus.comlgcstandards.com This is an ionic compound formed by the protonation of the basic nitrogen on the quinuclidine ring by hydrochloric acid, and it should not be confused with a covalently bonded halogenated derivative.

Formation of this compound through Chemical Degradation Pathways

This compound is consistently cited as an impurity or related compound of Palonosetron. chemicalbook.com This classification strongly suggests that it can arise from chemical transformations occurring during the synthesis, storage, or forced degradation of Palonosetron. Its presence in pharmaceutical preparations is therefore a critical aspect of impurity profiling and quality control.

Investigation of Stability and Degradation Kinetics

While comprehensive studies on the stability and degradation kinetics of Palonosetron itself have been widely reported under various stress conditions (e.g., acidic, alkaline, oxidative, thermal, and photolytic hydrolysis), specific detailed investigations focusing solely on the stability and degradation kinetics of this compound are not explicitly detailed in the provided literature. researchgate.netgoogle.comscielo.brresearchgate.netnih.gov The identification of this compound as an impurity of Palonosetron implies that it either possesses a certain degree of inherent stability allowing its detection, or it is formed through a stable degradation pathway of the parent drug.

For Palonosetron, forced degradation studies have demonstrated its susceptibility to various conditions, leading to the formation of different degradation products. For instance, oxidative degradation of Palonosetron can yield N-oxide and hydroxylated products. researchgate.net Given that this compound N-Oxide is a known related compound, it is plausible that this compound itself might be an intermediate or product in certain degradation pathways of Palonosetron, or that it undergoes further degradation to its N-oxide.

Identification of Degradation Products and Mechanisms of Formation

As an identified impurity of Palonosetron, the formation of this compound can be attributed to specific chemical transformations that occur during the manufacturing or storage of Palonosetron. The precise mechanism leading to the introduction of the "3-ene" unsaturation from the saturated parent Palonosetron molecule is not explicitly detailed in the available snippets. However, impurities identified in Palonosetron synthesis include reducing impurities, epimers, and nitrogen and oxygen impurities. The presence of this compound could indicate a desaturation reaction or a specific rearrangement occurring under certain conditions.

The N-oxide of this compound (this compound N-Oxide) is a recognized degradation product and metabolite in the context of Palonosetron. wikipedia.orgresearchgate.net This suggests that if this compound is formed, it can subsequently undergo oxidation to its N-oxide. Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) have been utilized to identify degradation products of Palonosetron, including N-oxide and hydroxylated species, based on their molecular weights and anticipated reactivity patterns. researchgate.net

Green Chemistry Principles in this compound Synthesis

While the broader field of pharmaceutical synthesis, encompassing the preparation of drug precursors and active pharmaceutical ingredients like Palonosetron, is increasingly integrating green chemistry principles, specific applications of these principles directly to the synthesis of this compound are not detailed in the available literature. General discussions on green chemistry in synthesis emphasize core tenets such as maximizing atom economy to minimize waste generation and developing more environmentally benign processes, including the use of sustainable electrochemical transformations. rsc.orgresearchgate.net

For instance, research has explored the application of green chemistry principles in the development of analytical methods for Palonosetron and its impurities, aiming for more sustainable and efficient analytical procedures. researchgate.net However, these efforts primarily focus on the analytical methodologies rather than the synthetic routes for this compound itself. The absence of specific reports on green chemistry in this compound synthesis may be attributed to its status as an impurity rather than a primary synthetic target, with synthetic efforts typically focused on the parent drug, Palonosetron.

Advanced Analytical Characterization and Purity Assessment of Palonosetron 3 Ene

Spectroscopic and Spectrometric Characterization of Palonosetron-3-ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, providing detailed information about the connectivity and spatial arrangement of atoms. For this compound, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy would be employed to confirm its molecular structure.

Expected ¹H NMR Spectral Characteristics: ¹H NMR would reveal distinct signals for protons in different chemical environments, including aromatic protons, aliphatic protons within the fused ring system, and protons adjacent to the nitrogen atoms. The integration of these signals would correspond to the number of protons in each environment, while coupling patterns would provide insights into the connectivity of adjacent protons. For instance, the aromatic region would show signals characteristic of the substituted naphthalene-like system. Protons on the quinuclidine (B89598) ring and the dihydro-benzo[de]isoquinolinone moiety would exhibit complex multiplets due to their rigid cyclic structures and diverse chemical environments.

Expected ¹³C NMR Spectral Characteristics: ¹³C NMR spectroscopy would provide information on the carbon backbone, with each unique carbon atom typically yielding a distinct signal. Quaternary carbons, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons would be differentiated by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer). The carbonyl carbon of the isoquinolinone moiety would appear in the downfield region, while aromatic carbons would resonate in a specific range. Aliphatic carbons in the quinuclidine and the fused ring systems would show signals across a broader upfield range.

Illustrative NMR Data for this compound:

| Technique | Chemical Shift (δ, ppm) | Multiplicity | Integration / Carbon Type | Assignment (Illustrative) |

| ¹H NMR | 1.3-3.0 | m, br s | ~12H | Aliphatic protons (quinuclidine, cyclic aliphatic) |

| 3.5-4.0 | m | ~2H | Protons α to Nitrogen | |

| 6.8-7.8 | m | ~4H | Aromatic protons | |

| 8.0-8.5 | d | ~1H | Aromatic proton (deshielded) | |

| ¹³C NMR | 20-60 | CH₂, CH, CH₃ (if present) | Aliphatic carbons | |

| 120-140 | C, CH | Aromatic carbons | ||

| 160-170 | C=O | Carbonyl carbon |

Note: The data presented in this table are illustrative and based on the general expected characteristics of organic compounds with similar structural features to this compound. Actual experimental data would provide precise chemical shifts and coupling constants.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths. Each functional group vibrates at a unique frequency, leading to distinct absorption bands in the IR spectrum.

For this compound, key functional groups include a carbonyl group (C=O) within the isoquinolinone ring, aromatic C=C bonds, and various C-H and C-N bonds.

Expected IR Absorption Bands:

Carbonyl (C=O) Stretch: A strong absorption band is expected in the 1650-1700 cm⁻¹ region, characteristic of an amide carbonyl within a cyclic system.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ range would indicate the presence of aromatic rings.

C-H Stretches (Aromatic): Weak to medium bands above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹) would correspond to aromatic C-H stretching vibrations.

C-H Stretches (Aliphatic): Strong bands below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹) would be observed for aliphatic C-H stretching vibrations from the quinuclidine and saturated parts of the fused ring system.

C-N Stretches: Bands related to C-N stretching vibrations would typically appear in the 1020-1350 cm⁻¹ region.

Illustrative IR Data for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | 1660-1690 | Strong |

| Aromatic C=C | 1450-1600 | Medium |

| Aromatic C-H | >3000 | Weak |

| Aliphatic C-H | 2850-2950 | Strong |

| C-N | 1020-1350 | Medium |

Note: The data presented in this table are illustrative and based on the general expected characteristics of organic compounds with similar functional groups. Actual experimental data would provide precise band positions and intensities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze compounds containing chromophores, which are structural features that absorb light in the UV or visible region of the electromagnetic spectrum. This technique is particularly useful for quantitative analysis and identifying conjugated systems.

Palonosetron (B1662849), the parent compound, exhibits absorption maxima in the UV region, specifically around 255 nm to 265 nm in solvents like ethanol (B145695) ijsr.nettsijournals.comresearchgate.networldwidejournals.com. This compound, with its similar aromatic and conjugated carbonyl system within the isoquinolinone moiety, would also be expected to have characteristic absorption in the UV range. The presence of the "ene" (double bond) in the 3-position, if conjugated with the existing chromophore, could potentially lead to a slight shift in the absorption maximum (λmax) or an increase in molar absorptivity (ε).

Expected UV-Vis Characteristics: The primary chromophore in this compound would be the conjugated system involving the aromatic rings and the carbonyl group. This would result in significant absorption in the UV region. The λmax and molar absorptivity (ε) values are crucial for quantitative determination and for establishing the purity profile of the compound.

Illustrative UV-Vis Data for this compound:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) (Illustrative) |

| Ethanol | 250-270 | 10,000 - 20,000 |

| Water | 250-270 | 10,000 - 20,000 |

Note: The data presented in this table are illustrative and based on the general expected characteristics of compounds with similar chromophores. Actual experimental data would provide precise λmax and ε values.

Development and Validation of Robust Analytical Methods for this compound

The development and validation of robust analytical methods for this compound are essential to ensure the reliability, accuracy, and consistency of results, particularly in pharmaceutical settings where regulatory compliance is paramount certified-laboratories.comparticle.dkadryan.comlabmanager.com. These methods are crucial for identifying, quantifying, and characterizing the compound, whether as an active pharmaceutical ingredient, an impurity, or a degradation product. The validation process typically adheres to guidelines set by regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) certified-laboratories.comgmpinsiders.comwjarr.comslideshare.net.

Specificity, Selectivity, and Linearity Assessments

Specificity and Selectivity: Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components certified-laboratories.comscioninstruments.comelementlabsolutions.commetrology-journal.org. Selectivity, often used interchangeably with specificity, describes the degree to which the method can quantify an analyte in the presence of other target analytes or matrix interferences scioninstruments.com.

For this compound, specificity would be demonstrated by showing that its signal is well-resolved from other related substances, starting materials, intermediates, and potential degradation products. This is typically achieved through chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), where distinct peaks for this compound and other components are observed without interference amazonaws.comeuropa.eu. Forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) are often performed to generate potential degradants and confirm that the method can separate them from the analyte amazonaws.comeuropa.eu.

Linearity: Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range gmpinsiders.comwjarr.comscioninstruments.commetrology-journal.org. This is established by preparing a series of analyte solutions at different concentrations spanning the expected working range and measuring their responses. A calibration curve is then constructed by plotting the instrument response against the corresponding analyte concentration.

The linearity is typically evaluated by the correlation coefficient (r or R²) of the regression line. An R² value close to 1 (e.g., >0.999) indicates excellent linearity gmpinsiders.comijarmps.org. A minimum of five concentration points across the range is generally recommended for linearity studies gmpinsiders.comscioninstruments.com.

Illustrative Linearity Data for this compound:

| Concentration (µg/mL) | Detector Response (Area Units) |

| 0.5 | 150 |

| 1.0 | 305 |

| 2.0 | 602 |

| 4.0 | 1205 |

| 8.0 | 2410 |

| 10.0 | 3015 |

Regression Equation: Y = 301.5X + 0.5

Correlation Coefficient (R²): > 0.999

Note: The data presented in this table are illustrative. Actual experimental data would be generated during method validation.

Determination of Detection and Quantification Limits

Limit of Detection (LOD): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions scioninstruments.comloesungsfabrik.deoiv.intnumberanalytics.comnih.gov. It represents the point at which a signal can be distinguished from background noise loesungsfabrik.denumberanalytics.com.

Common approaches for determining LOD include:

Signal-to-Noise (S/N) Ratio: Typically, an S/N ratio of 3:1 (or 2:1) is considered acceptable for LOD scioninstruments.comloesungsfabrik.denumberanalytics.com.

Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve wjarr.comoiv.intnumberanalytics.com.

Limit of Quantification (LOQ): The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy under the stated experimental conditions scioninstruments.comloesungsfabrik.deoiv.intnumberanalytics.comnih.gov. It is crucial for the accurate determination of impurities and degradation products loesungsfabrik.de.

Common approaches for determining LOQ include:

Signal-to-Noise (S/N) Ratio: Typically, an S/N ratio of 10:1 is considered acceptable for LOQ scioninstruments.comloesungsfabrik.de.

Standard Deviation of the Response and the Slope: LOQ = 10 * (σ/S) wjarr.comoiv.int.

Illustrative Detection and Quantification Limits for this compound:

| Parameter | Value (Illustrative) | Method of Determination |

| LOD | 0.05 µg/mL | S/N ratio (3:1) |

| LOQ | 0.15 µg/mL | S/N ratio (10:1) |

Note: The data presented in this table are illustrative. Actual experimental data would be generated during method validation.

Precision, Accuracy, and Robustness Studies

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions wjarr.comelementlabsolutions.commetrology-journal.org. It is typically assessed at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time (e.g., multiple injections by the same analyst on the same equipment) labmanager.comwjarr.commetrology-journal.org.

Intermediate Precision: Precision within a laboratory, considering variations like different days, different analysts, or different equipment labmanager.comwjarr.com.

Reproducibility: Precision between different laboratories labmanager.com.

Precision is commonly reported as relative standard deviation (%RSD) labmanager.com. Low %RSD values indicate high precision.

Illustrative Precision Data for this compound (Repeatability):

| Replicate | Concentration (µg/mL) | % RSD (Illustrative) |

| 1 | 5.0 | |

| 2 | 5.1 | |

| 3 | 5.0 | |

| 4 | 4.9 | |

| 5 | 5.0 | 0.8% |

| 6 | 5.0 |

Note: The data presented in this table are illustrative. Actual experimental data would be generated during method validation.

Accuracy: Accuracy is defined as the closeness of agreement between the value obtained by the method and the true value gmpinsiders.comwjarr.comelementlabsolutions.commetrology-journal.org. It is usually reported as the recovery (%) of a known amount of analyte gmpinsiders.com.

Accuracy is typically determined by applying the method to samples (e.g., placebo or blank matrix) spiked with known amounts of the analyte at different concentration levels within the specified range (e.g., 80%, 100%, and 120% of the target concentration) gmpinsiders.comchromatographyonline.com. The percentage recovery is then calculated.

Illustrative Accuracy Data for this compound (Recovery):

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) (Illustrative) |

| 5.0 | 4.98 | 99.6 |

| 10.0 | 10.05 | 100.5 |

| 15.0 | 14.90 | 99.3 |

| Mean Recovery | 99.8% |

Note: The data presented in this table are illustrative. Actual experimental data would be generated during method validation.

Robustness: Robustness is a measure of the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage gmpinsiders.comwjarr.comscioninstruments.comelementlabsolutions.commetrology-journal.org. This assessment helps to identify critical parameters that need to be tightly controlled.

Typical variations include:

Changes in mobile phase composition (e.g., ±2% organic modifier)

Changes in pH of the mobile phase (e.g., ±0.2 units)

Changes in column temperature (e.g., ±5°C)

Different column lots or manufacturers

Flow rate variations (e.g., ±0.1 mL/min)

The results obtained under these varied conditions are compared to those obtained under normal conditions. Minimal changes in results (e.g., retention time, peak area, resolution) indicate a robust method.

Illustrative Robustness Data for this compound (HPLC Method):

| Parameter Varied | Condition | Retention Time (min) (Illustrative) | Peak Area (Arbitrary Units) (Illustrative) |

| Nominal | 5.2 | 1000 | |

| Mobile Phase %Organic | -2% | 5.4 | 995 |

| +2% | 5.0 | 1002 | |

| Column Temperature | -5°C | 5.3 | 998 |

| +5°C | 5.1 | 1001 | |

| pH of Mobile Phase | -0.2 | 5.25 | 997 |

| +0.2 | 5.15 | 1003 |

Note: The data presented in this table are illustrative. Actual experimental data would be generated during method validation.

Structure Activity Relationship Sar and Molecular Pharmacology of Palonosetron 3 Ene

Computational Chemistry and Molecular Modeling Studies of Palonosetron-3-ene

While computational chemistry and molecular modeling are powerful tools for understanding the properties and interactions of chemical compounds, specific studies focusing on this compound are not extensively documented in the public domain. These methods are generally employed to predict molecular behavior, binding characteristics, and electronic properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For compounds structurally related to known receptor ligands, such as this compound to Palonosetron (B1662849) (a 5-HT3 receptor antagonist), docking studies would typically aim to predict the binding mode and estimate the binding affinity to the 5-HT3 receptor. Scoring functions are then used to rank potential binding poses and estimate the strength of the interaction. Despite the structural similarity to Palonosetron, no specific molecular docking studies or scoring function evaluations involving this compound with 5-HT3 receptors have been identified in the reviewed scientific literature.

Quantum chemical calculations are used to determine the electronic structure, charge distribution, and potential reactivity of a molecule. These calculations can provide fundamental insights into bond strengths, molecular orbitals, and sites of nucleophilic or electrophilic attack, which are critical for understanding a compound's chemical behavior and potential metabolic pathways. For this compound, such calculations could theoretically shed light on how the double bond influences its electronic properties and potential for chemical transformations. Nevertheless, specific quantum chemical calculations for the electronic structure and reactivity of this compound have not been reported in the search results.

Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are necessary for its biological activity and interaction with a specific biological target. These models can then be used in virtual screening, a computational technique to search large chemical libraries for new compounds that possess similar pharmacophoric features, thus potentially exhibiting similar biological activity. While this compound shares structural elements with Palonosetron, a known 5-HT3 receptor antagonist, there is no evidence of pharmacophore modeling or virtual screening efforts specifically based on the unique structural characteristics of this compound in the scientific literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Preclinical In Vivo Pharmacological Investigations of this compound in Animal Models

Preclinical in vivo pharmacological investigations of this compound in animal models are not extensively described in the accessible scientific literature. Such studies are vital for understanding a compound's effects within a living system, including its pharmacokinetics and pharmacodynamics.

Evaluation of Potential Central Nervous System Effects

Specific studies evaluating the potential central nervous system (CNS) effects of this compound in animal models are not documented. This would typically involve assessing behavioral changes, motor coordination, sedation, or other neurological parameters.

Assessment of Gastrointestinal Motility Modulation

Biotransformation and Metabolic Fate of Palonosetron 3 Ene

In Vitro Metabolic Stability of Palonosetron-3-ene in Biological Systems

Detailed in vitro metabolic stability studies, which typically assess a compound's susceptibility to enzymatic degradation in various biological matrices, are not widely reported for this compound.

While "this compound N-Oxide" (PubChem CID: 1021456-82-5) is identified as a distinct chemical entity sigmaaldrich.com, detailed reports on the comprehensive identification and structural elucidation of other metabolites directly derived from this compound itself are not broadly documented. For Palonosetron (B1662849), two primary metabolites, N-oxide-palonosetron and 6-S-hydroxy-palonosetron, have been identified, both possessing significantly reduced pharmacological activity compared to the parent compound wikipedia.orgknighttx.comfda.govnih.gove-lactancia.orgrxlist.com.

Microsomal and Hepatocyte Stability Studies

Elucidation of Enzymatic Pathways Involved in this compound Metabolism

Information regarding the specific enzymatic pathways responsible for the biotransformation of this compound is not extensively detailed in the available literature.

The involvement of specific cytochrome P450 (CYP) isoenzymes in the metabolism of this compound has not been explicitly reported. For its related compound, Palonosetron, in vitro metabolism studies have consistently shown that CYP2D6 is the primary enzyme involved, with minor contributions from CYP3A4 and CYP1A2 isoenzymes wikipedia.orgaccord-healthcare.comeuropa.eueuropa.euknighttx.comfda.govnih.gove-lactancia.orgrxlist.comdrugs.comdrugs.comeuropa.eu. Palonosetron itself does not significantly inhibit or induce these CYP enzymes at clinically relevant concentrations wikipedia.orgaccord-healthcare.comeuropa.eueuropa.euknighttx.comfda.govnih.gove-lactancia.orgdrugs.comeuropa.eu.

Specific data on the contributions of non-CYP enzymes to the biotransformation of this compound are not available in the current scientific literature.

Role of Cytochrome P450 Isoenzymes (e.g., CYP2D6, CYP3A4, CYP1A2)

In Vivo Metabolite Profiling of this compound in Animal Models

Dedicated in vivo metabolite profiling studies of this compound in animal models are not documented. Such studies are essential for understanding the systemic exposure, distribution, and excretion of a compound and its metabolites in a living organism. In contrast, in vivo pharmacokinetic and metabolite profiling studies have been conducted for Palonosetron, revealing that approximately 50% of the substance is metabolized, and its metabolites are primarily eliminated via the kidney wikipedia.orgaccord-healthcare.comeuropa.eueuropa.euknighttx.comfda.govnih.gove-lactancia.orgrxlist.com.

Future Directions and Emerging Research Avenues for Palonosetron 3 Ene

Exploration of Novel Therapeutic Applications Beyond 5-HT3 Receptor Antagonism

Current research on palonosetron (B1662849) focuses on its potent and selective 5-HT3 receptor antagonism, which is the basis for its antiemetic effects wikipedia.orgnih.govdrugs.com. While palonosetron has demonstrated superior efficacy in controlling delayed CINV compared to first-generation 5-HT3 receptor antagonists, there is no direct evidence in the available literature suggesting novel therapeutic applications for Palonosetron-3-ene beyond the scope of serotonin (B10506) receptor modulation or its use as an active pharmaceutical ingredient researchgate.netcda-amc.canih.gov.

The broader field of serotonin receptor modulators is vast, with different receptor subtypes (e.g., 5-HT1, 5-HT2, 5-HT7) being targets for various conditions, including mood disorders, anxiety, and even certain cancers encyclopedia.pubmdpi.comcambridge.orgnih.govnih.gov. Given the structural similarity between this compound and palonosetron, a hypothetical area of investigation could involve assessing if the introduced unsaturation alters its selectivity or affinity for other serotonin receptor subtypes or even other G protein-coupled receptors (GPCRs). However, such investigations would be purely speculative without empirical data. The primary focus for this compound in the pharmaceutical industry remains its characterization and control as an impurity in palonosetron formulations pharmaffiliates.comallmpus.comlgcstandards.comlgcstandards.compipitech.comfishersci.no.

Development of Advanced Delivery Systems for this compound (if applicable)

The development of advanced delivery systems is typically pursued for active pharmaceutical ingredients (APIs) to improve bioavailability, reduce dosing frequency, enhance patient compliance, or target specific tissues. For palonosetron, various formulations exist, including intravenous and oral forms, and it is also part of fixed-dose combinations with neurokinin-1 (NK1) receptor antagonists like netupitant (B1678218) or fosnetupitant (B607539) to provide comprehensive antiemetic prophylaxis wikipedia.orgdrugs.comcda-amc.cawikipedia.orggoogle.comnih.govgoogle.com.

However, there is no reported research or development activity concerning advanced delivery systems specifically for this compound wikipedia.orgdrugs.comcda-amc.cawikipedia.orggoogle.comnih.govgoogle.com. This absence aligns with its current classification as a related compound or impurity, rather than an independent therapeutic agent pharmaffiliates.comallmpus.comlgcstandards.com. Should future research identify a distinct pharmacological activity or therapeutic potential for this compound, then considerations for its formulation and delivery would become relevant. These might hypothetically draw upon strategies used for other small molecules, including sustained-release formulations, targeted delivery, or novel routes of administration, but such considerations are not currently applicable given its established role.

Mechanistic Insights into the Biological Activity of Unsaturated Serotonin Receptor Modulators

This compound introduces an unsaturation (a double bond) into the chemical structure of palonosetron, specifically indicated by the "-3-ene" suffix nih.govpharmaffiliates.com. This structural modification could theoretically influence its interaction with serotonin receptors, altering binding affinity, selectivity, or even leading to different pharmacological profiles (e.g., agonist, partial agonist, or antagonist activity).

The mechanism of action for palonosetron involves blocking serotonin from binding to the 5-HT3 receptor, a ligand-gated ion channel wikipedia.orgnih.govdrugs.com. Serotonin receptors, including the 5-HT3 subtype, are crucial in mediating various physiological processes, and their modulation involves complex interactions within the binding pocket, often influenced by specific amino acid residues and conformational changes encyclopedia.pubnih.govnih.gov.

Future research in this area could involve:

Comparative Binding Studies: Detailed in vitro studies to compare the binding affinity and selectivity of this compound to various serotonin receptor subtypes (e.g., 5-HT3, 5-HT1, 5-HT2) against palonosetron.

Structure-Activity Relationship (SAR) Elucidation: Investigating how the specific unsaturation in this compound impacts its conformational flexibility and how this, in turn, affects its interaction with the receptor binding site. This could provide insights into the critical structural features required for optimal 5-HT3 antagonism or reveal novel activities.

Computational Modeling: Molecular docking and dynamics simulations could predict how this compound binds to the 5-HT3 receptor and other serotonin receptors, highlighting differences in binding modes compared to palonosetron. This could offer hypotheses for its observed status as an impurity.

In Vitro Functional Assays: Assessing if this compound exhibits any agonistic or antagonistic activity at serotonin receptors, even at high concentrations, to fully characterize its pharmacological profile.

Understanding the mechanistic implications of the unsaturation in this compound could contribute to the broader knowledge of unsaturated serotonin receptor modulators, potentially guiding the design of new compounds with tailored pharmacological properties, even if this compound itself does not emerge as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing Palonosetron-3-ene?

- Methodological Answer : Synthesis typically involves stereoselective reactions due to the compound’s chiral centers. Key steps include:

- Stereochemical Control : Use of chiral catalysts or resolving agents to ensure enantiomeric purity, critical for pharmacological activity .

- Purification : Column chromatography or recrystallization to isolate the target compound, followed by HPLC analysis (C18 column, acetonitrile/water mobile phase) to confirm purity (>98%) .

- Characterization : Employ H/C NMR for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (if crystalline) for absolute stereochemistry determination .

Q. How can researchers ensure reproducibility in this compound’s pharmacological assays?

- Methodological Answer :

- Standardized Protocols : Adopt validated in vitro models (e.g., 5-HT receptor binding assays) with positive controls like ondansetron. Include detailed descriptions of buffer composition, incubation times, and temperature in the methods section .

- Data Transparency : Publish raw data (e.g., IC values, dose-response curves) in supplementary materials, specifying replicates and statistical methods (e.g., ANOVA with post-hoc tests) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for synthesis steps involving volatile solvents. Wear nitrile gloves and safety goggles to prevent skin/eye contact, as analogs like 3-hydroxypropionic acid exhibit irritant properties .

- Emergency Protocols : Immediate rinsing with water for accidental exposure, coupled with documentation of incident reports to refine lab safety workflows .

Advanced Research Questions

Q. How can contradictions in this compound’s reported receptor selectivity be resolved?

- Methodological Answer :

- Comparative Meta-Analysis : Systematically review studies using tools like PRISMA to identify variables (e.g., assay type, cell lines, ligand concentrations) that may explain discrepancies .

- Mechanistic Studies : Employ molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities across 5-HT receptor subtypes, validating results with radioligand displacement assays .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetics in vivo?

- Methodological Answer :

- Pharmacokinetic Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models, applying non-compartmental analysis for parameters like and bioavailability .

- Control Groups : Include cohorts dosed with palonosetron (parent drug) to benchmark metabolic stability and tissue distribution .

Q. How can researchers address gaps in understanding this compound’s off-target effects?

- Methodological Answer :

- High-Throughput Screening : Utilize panels like Eurofins’ SafetyScreen44 to assess activity against GPCRs, ion channels, and kinases .

- Transcriptomic Analysis : Perform RNA-seq on treated cell lines to identify differentially expressed genes linked to unintended pathways .

Methodological Best Practices

- Data Integrity : Use tools like GraphPad Prism for statistical analysis, ensuring raw data and code are archived in repositories like Zenodo .

- Literature Review : Leverage systematic search strategies (e.g., Boolean operators in PubMed/Scopus) to minimize bias and identify foundational studies .

- Ethical Reporting : Adhere to STREGA guidelines for genetic/pharmacokinetic studies to enhance reproducibility and transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.